3-Bromo-N-(but-3-en-1-yl)-4-fluoroaniline
Overview
Description
3-Bromo-N-(but-3-en-1-yl)-4-fluoroaniline is a useful research compound. Its molecular formula is C10H11BrFN and its molecular weight is 244.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Indoles : N-(2-bromoallyl)-N-methyl-2-fluoroaniline, a related compound, has been used to synthesize 3-methylindoles via benzyne cyclization, showcasing its utility in complex organic synthesis (Barluenga et al., 1999).
Production of Fluorescent Nanoparticles : Bromo and fluoro-aniline derivatives are utilized in the production of bright, emission-tuned nanoparticles, crucial for advanced materials with potential applications in imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).
Development of Antibacterial Compounds : Bromo-fluoroaniline derivatives have been explored for their antibacterial properties, indicating the compound's relevance in medicinal chemistry and pharmaceutical research (Abdel‐Wadood et al., 2014).
Materials and Biological Applications
Organic Synthesis and Polymer Chemistry : In the field of polymer chemistry, bromo and fluoro-aniline derivatives are significant for synthesizing various organic compounds and polymers, contributing to the development of new materials (Rizwan et al., 2021).
Photolysis Studies : The photolysis of similar halogenoanilines, including bromo and fluoro derivatives, has been studied, providing insights into reaction mechanisms important in both environmental and synthetic chemistry (Othmen, Boule, & Richard, 1999).
Antimalarial Drug Development : Derivatives of fluoroaniline have been explored for their antimalarial activity, demonstrating the role of such compounds in developing new therapeutic agents (Lin et al., 1990).
Properties
IUPAC Name |
3-bromo-N-but-3-enyl-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-2-3-6-13-8-4-5-10(12)9(11)7-8/h2,4-5,7,13H,1,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZRSLFXQZANOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNC1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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